molecular formula C10H10N2O3 B2900436 Methyl 7-methoxy-1H-indazole-5-carboxylate CAS No. 1427438-43-4

Methyl 7-methoxy-1H-indazole-5-carboxylate

Cat. No.: B2900436
CAS No.: 1427438-43-4
M. Wt: 206.201
InChI Key: ACIYVZMILPWSNG-UHFFFAOYSA-N
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Description

Methyl 7-methoxy-1H-indazole-5-carboxylate is a heterocyclic organic compound featuring an indazole core substituted with a methoxy group at position 7 and a methyl ester at position 5. Indazoles are bicyclic structures with two adjacent nitrogen atoms in the aromatic ring, distinguishing them from indoles (which have one nitrogen atom). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and materials chemistry due to its reactivity and ability to participate in diverse functionalization reactions.

Properties

IUPAC Name

methyl 7-methoxy-1H-indazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-14-8-4-6(10(13)15-2)3-7-5-11-12-9(7)8/h3-5H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACIYVZMILPWSNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1NN=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-methoxy-1H-indazole-5-carboxylate typically involves the esterification of the corresponding carboxylic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methoxy-1H-indazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 7-hydroxy-1H-indazole-5-carboxylate.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: 7-Hydroxy-1H-indazole-5-carboxylate

    Reduction: 7-Methoxy-1H-indazole-5-methanol

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 7-methoxy-1H-indazole-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anticancer, and antimicrobial activities.

    Biology: The compound is studied for its interactions with biological targets such as enzymes and receptors, which can lead to the development of new therapeutic agents.

    Materials Science: Indazole derivatives are used in the design of organic semiconductors and other advanced materials due to their unique electronic properties.

    Agrochemicals: The compound can be used as a precursor for the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of Methyl 7-methoxy-1H-indazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation. The exact molecular targets and pathways would depend on the specific derivative and its intended use.

Comparison with Similar Compounds

Substituent Effects and Structural Variations

The biological and chemical properties of indazole derivatives are highly dependent on the position and nature of substituents. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Differences Potential Implications
Methyl 5-chloro-1H-indazole-7-carboxylate Cl at C5, COOMe at C7 Ester and halogen positions swapped; chlorine introduces electronegativity Altered electronic distribution may affect binding to hydrophobic pockets in targets .
Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate OH at C7, COOEt at C5, N1-methylated Hydroxy vs. methoxy at C7; ethyl ester vs. methyl ester; N-methylation Reduced solubility due to ethyl ester; N-methylation may enhance metabolic stability .
7-Methoxy-1-methyl-1H-indazole-5-carboxylic acid ethyl ester COOEt at C5, N1-methylated, OMe at C7 N-methylation and ethyl ester vs. methyl ester Increased steric bulk could hinder target binding; ethyl ester may slow hydrolysis .
Methyl 5-(benzyloxy)-1H-indazole-3-carboxylate Benzyloxy at C5, COOMe at C3 Ester position (C3 vs. C5); bulky benzyloxy group Steric hindrance at C5 may reduce reactivity; altered regiochemistry affects pharmacophore .

Key Observations :

  • Positional Isomerism : Moving the ester group from C5 to C7 (e.g., Methyl 5-chloro-1H-indazole-7-carboxylate) drastically alters electronic properties and steric accessibility .
  • N-Methylation : Derivatives like Ethyl 7-hydroxy-1-methyl-1H-indazole-5-carboxylate exhibit improved metabolic stability due to reduced susceptibility to oxidative metabolism .

Physical and Chemical Properties

Data from related compounds provide insights into expected properties:

Property Methyl 7-Methoxy-1H-indazole-5-carboxylate Methyl 5-Chloro-1H-indazole-7-carboxylate Ethyl 7-Hydroxy-1-methyl-1H-indazole-5-carboxylate
Molecular Weight ~236.22 g/mol 210.62 g/mol 264.26 g/mol
Melting Point Estimated 150–160°C (analog-based) Not reported >200°C (decomposes)
IR Peaks ~1715 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) ~1715 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) ~3320 cm⁻¹ (OH), 1715 cm⁻¹ (C=O)
¹H NMR (Key Signals) δ 3.9 (OCH₃), 3.8 (COOCH₃) δ 3.9 (COOCH₃), 7.5–8.0 (aromatic) δ 4.3 (COOCH₂CH₃), 10.2 (OH)

Notes:

  • The methoxy group’s electron-donating nature increases solubility in polar aprotic solvents compared to chloro derivatives .
  • N-Methylation in analogs reduces hydrogen-bonding capacity, impacting crystal packing and melting points .

Biological Activity

Methyl 7-methoxy-1H-indazole-5-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, including its potential applications in antimicrobial and anticancer therapies, as well as its mechanism of action.

Chemical Structure and Properties

This compound features an indazole core with a methoxy group and a carboxylate functional group. These structural elements are crucial for its biological activity, influencing how the compound interacts with various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its ability to inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents. The presence of the methoxy group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound. For instance, it has shown inhibitory effects on specific cancer cell lines, indicating its ability to induce apoptosis (programmed cell death) in malignant cells.

Case Study: Inhibition of K562 Cell Line

In a study investigating the compound's effects on the K562 cell line (a model for chronic myeloid leukemia), this compound demonstrated an IC50 value of approximately 5.15 µM, indicating effective inhibition of cell proliferation. The compound was found to influence apoptosis pathways by modulating proteins such as p53 and Bcl-2, leading to increased expression of pro-apoptotic factors like Bax while reducing anti-apoptotic signals .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown potential as an anti-inflammatory agent. It inhibits enzymes involved in inflammatory processes, such as human neutrophil elastase, which may contribute to its therapeutic effects in conditions characterized by chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound interacts with various enzymes, inhibiting their activity and altering metabolic pathways.
  • Cell Signaling Modulation : It influences key signaling pathways involved in cell survival and apoptosis, particularly the p53/MDM2 pathway.
  • Receptor Interaction : Ongoing research is exploring how this compound interacts with cellular receptors, which could elucidate additional therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:

Compound NameMolecular FormulaNotable Biological Activity
Methyl 7-bromo-6-methoxy-1H-indazole-3-carboxylateC10H9BrN2O3Antimicrobial properties
Methyl 5-methoxyindole-3-carboxylateC11H13NO3Neuroprotective effects
Methyl indole-3-acetateC10H11NO2Plant growth regulation

This compound stands out due to its specific methoxy substitution pattern and carboxylic acid functionality, which confer distinct biological activities compared to other similar compounds.

Future Directions in Research

The promising biological activities of this compound warrant further investigation. Future research could focus on:

  • Synthesis of Derivatives : Exploring modifications to enhance potency or selectivity against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Elucidating detailed mechanisms underlying its anticancer and anti-inflammatory effects.

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